molecular formula C8H3Cl2NO B595570 3,5-Dichloro-4-formylbenzonitrile CAS No. 157870-18-3

3,5-Dichloro-4-formylbenzonitrile

Cat. No. B595570
CAS RN: 157870-18-3
M. Wt: 200.018
InChI Key: QKJHOBOTYMPIKQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-formylbenzonitrile is a chemical compound with the CAS Number: 157870-18-3 . It has a molecular weight of 200.02 and its molecular formula is C8H3Cl2NO . The compound is used as an organic intermediate in various fields .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-formylbenzonitrile is 1S/C8H3Cl2NO/c9-7-1-5 (3-11)2-8 (10)6 (7)4-12/h1-2,4H . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s average mass is 200.021 Da, and its monoisotopic mass is 198.959167 Da .


Physical And Chemical Properties Analysis

3,5-Dichloro-4-formylbenzonitrile has a molecular weight of 200.02 . Its InChI code is 1S/C8H3Cl2NO/c9-7-1-5 (3-11)2-8 (10)6 (7)4-12/h1-2,4H . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Isoindolinones

A convenient method for the synthesis of isoindolinones via TfOH catalyzed aromatic C-H functionalization of electron-rich arenes with 2-formylbenzonitriles has been developed. This process represents an efficient strategy for synthesizing isoindolinone derivatives, highlighting a broader application of 3,5-dichloro-4-formylbenzonitrile in the synthesis of heterocyclic compounds with potential biological activities (Hu et al., 2014).

Crystal Structure and Molecular Interactions

The compound N′-(4-Cyanobenzylidene)thiophene-2-carbohydrazide, prepared from the reaction of thiophene-2-carbohydrazide and 4-formylbenzonitrile, demonstrates the potential of 3,5-dichloro-4-formylbenzonitrile to form complex molecular structures. The dihedral angle between the benzene and thiophene rings in this compound offers insights into the molecular geometry and potential applications in materials science (Li et al., 2010).

Development of Advanced Materials

The reaction of 3,5-dichloro-2,4,6-trimethoxybenzonitrile oxide with Sc3N@Ih-C80 or C60 led to the formation of isoxazoline-ring-fused derivatives, showcasing the use of 3,5-dichloro-4-formylbenzonitrile derivatives in the development of novel materials. These compounds, especially the one involving Sc3N@Ih-C80, represent the first example of an endohedral metallofullerene derivative with an isoxazoline ring, indicating potential applications in nanotechnology and materials science (Bao et al., 2016).

Safety and Hazards

The compound is labeled as an irritant . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3,5-dichloro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJHOBOTYMPIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733778
Record name 3,5-Dichloro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-formylbenzonitrile

CAS RN

157870-18-3
Record name Benzonitrile, 3,5-dichloro-4-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157870-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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